Lipophilicity Enhancement: LogP Comparison with 4-(Aminomethyl)benzoic Acid and 2-(Aminomethyl)benzoic Acid
2-(Aminomethyl)-4-bromobenzoic acid exhibits a predicted LogP of 2.31, which is 1.55 log units (approximately 35-fold in partition coefficient) higher than 4-(aminomethyl)benzoic acid (LogP 0.76) and 0.77 log units (approximately 5.9-fold) higher than 2-(aminomethyl)benzoic acid (LogP 1.54) [1]. This increase is attributed to the lipophilic bromine atom at the para position [2]. The elevated LogP indicates significantly greater lipophilicity and predicted membrane permeability [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.31 |
| Comparator Or Baseline | 4-(Aminomethyl)benzoic acid (LogP 0.76); 2-(Aminomethyl)benzoic acid (LogP 1.54) |
| Quantified Difference | +1.55 log units vs. 4-isomer; +0.77 log units vs. 2-isomer |
| Conditions | Predicted by ACD/Labs or similar software, consistent across databases |
Why This Matters
This quantitative difference is critical for optimizing compound partitioning in biological assays or for selecting appropriate chromatography conditions during purification.
- [1] Molbase. 2-(Aminomethyl)benzoic acid. CAS 25672-97-3. LogP. (2024). View Source
- [2] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. View Source
